molecular formula C21H21N3O7S B2962989 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 922091-82-5

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2962989
CAS No.: 922091-82-5
M. Wt: 459.47
InChI Key: WHNJLKKRVHIDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxole moiety at the 5-position and a 4-((4-methoxyphenyl)sulfonyl)butanamide chain at the 2-position. The oxadiazole ring, a heterocycle known for metabolic stability and π-π stacking capabilities, positions this compound as a candidate for therapeutic applications, likely targeting enzymes or receptors requiring aromatic and polar interactions .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O7S/c1-28-15-5-7-16(8-6-15)32(26,27)10-2-3-19(25)22-21-24-23-20(31-21)12-14-4-9-17-18(11-14)30-13-29-17/h4-9,11H,2-3,10,12-13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNJLKKRVHIDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to consolidate various research findings on its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
  • Oxadiazole ring : Often associated with antimicrobial and antitumor properties.
  • Sulfonamide group : Typically enhances solubility and bioactivity.

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole and benzo[d][1,3]dioxole structures exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives similar to this compound exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example AE. coli25 μg/mL
Example BS. aureus (MRSA)12.5 μg/mL

Antitumor Activity

The antitumor potential of this compound has been evaluated in several studies:

  • A study reported that derivatives based on the benzo[d][1,3]dioxole structure showed moderate to high cytotoxicity against various cancer cell lines . The mechanism is thought to involve the induction of apoptosis and cell cycle arrest.
Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast cancer)20Apoptosis induction
HeLa (cervical cancer)15Cell cycle arrest

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes:

  • Acetylcholinesterase (AChE) : Compounds similar to this have shown promising inhibitory effects on AChE, which is crucial for neurotransmission .
EnzymeInhibition Percentage (%) at 50 μM
AChE70
BChE65

Case Studies

  • Antimicrobial Efficacy : A study involving a series of oxadiazole derivatives demonstrated that those with bulky hydrophobic groups exhibited enhanced antibacterial properties. The presence of the benzo[d][1,3]dioxole moiety was crucial for activity against resistant strains .
  • Antitumor Evaluation : In a comprehensive screening of various derivatives against human cancer cell lines, it was found that modifications to the sulfonamide group significantly affected cytotoxicity levels. The most potent compounds led to a decrease in cell viability by over 50% at concentrations as low as 10 μM .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The table below summarizes structural differences between the target compound and analogs:

Compound Name Core Heterocycle Aromatic Substituent Sulfonyl/Sulfamoyl Group Molecular Weight (g/mol)
Target Compound 1,3,4-Oxadiazole Benzo[d][1,3]dioxol-5-ylmethyl 4-Methoxyphenylsulfonyl butanamide ~477.5 (calculated)
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-[(4-fluorophenyl)sulfonyl]butanamide 1,3,4-Oxadiazole 2,3-Dihydrobenzodioxinylmethyl 4-Fluorophenylsulfonyl butanamide ~481.5 (calculated)
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide 1,3-Thiazole 4-Methoxyphenyl None (simple butanamide) ~318.4 (calculated)
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide 1,3,4-Oxadiazole 3,5-Dimethoxyphenyl N-Methyl-N-phenylsulfamoyl benzamide ~538.6 (calculated)

Functional Implications

  • The 3,5-dimethoxyphenyl substituent () increases steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the target’s mono-methoxy group .
  • Heterocycle Impact: The 1,3-thiazole core () lacks the electron-deficient nature of oxadiazole, altering π-π interactions and metabolic pathways.
  • Sulfonyl vs. Sulfamoyl :

    • The sulfamoyl group in ’s compound introduces a secondary amine, enabling additional hydrogen bonding but increasing susceptibility to enzymatic cleavage compared to the sulfonyl group in the target compound .

Research Findings and Pharmacological Relevance

While specific activity data are unavailable in the provided evidence, structural analysis reveals critical trends:

Target Binding : The oxadiazole core and sulfonyl groups in the target compound and its analogs () suggest affinity for sulfonamide-binding enzymes (e.g., carbonic anhydrases) or kinases requiring hydrophobic pockets .

Solubility vs. Potency Trade-off : The 4-methoxyphenylsulfonyl group in the target compound balances moderate solubility (via methoxy) and binding (via sulfonyl), whereas fluorinated analogs () may prioritize potency at the expense of pharmacokinetics .

Metabolic Stability : Oxadiazole derivatives generally exhibit higher stability than thiazoles (), making the target compound more suitable for oral administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.